Phosphorothioic acid, O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl ester
Description
Structural and Functional Significance of Organophosphorus Compounds
Organophosphorus compounds are characterized by the presence of phosphorus atoms bonded to carbon, oxygen, sulfur, or nitrogen. Their structural diversity arises from variations in oxidation states (ranging from -3 to +5) and bonding configurations, which dictate their chemical behavior. Phosphorus hypervalency, particularly in phosphate and phosphorothioate esters, enables the formation of stable yet reactive intermediates critical for biological and industrial processes.
The phosphorothioate group (P=S), a sulfur analog of the phosphate group (P=O), introduces distinct electronic and steric properties. Sulfur’s larger atomic size and lower electronegativity compared to oxygen reduce hydrogen-bonding capacity while enhancing nucleophilicity at the phosphorus center. This modification impacts solubility, hydrolysis kinetics, and interaction with biological targets. For example, phosphorothioate esters exhibit slower hydrolysis rates than their phosphate counterparts, making them suitable for prolonged agricultural applications.
Table 1: Key Functional Groups in Organophosphorus Compounds
The chlorinated pyrazole moiety in phosphorothioic acid, O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl ester further modifies its reactivity. Chlorine’s electron-withdrawing effect increases the electrophilicity of the pyrazole ring, facilitating interactions with biological nucleophiles such as acetylcholinesterase. This structural synergy between the phosphorothioate and heterocyclic components underpins the compound’s efficacy in agrochemical formulations.
Role of Phosphorothioate Esters in Agricultural and Industrial Chemistry
Phosphorothioate esters are pivotal in agricultural chemistry due to their dual roles as insecticides and herbicides. Their mechanism often involves inhibition of acetylcholinesterase, disrupting neurotransmission in pests. The compound leverages its phosphorothioate group to resist environmental degradation, ensuring sustained activity in field conditions.
In industrial contexts, phosphorothioates contribute to flame retardants and polymer stabilizers. Their ability to scavenge free radicals and inhibit oxidation extends the lifespan of plastics and hydraulic fluids. For instance, phosphate esters derived from polyethylene glycol exhibit high thermal stability, making them ideal for lubricants in high-temperature machinery.
Table 2: Industrial Applications of Phosphorothioate Esters
Synthetic routes to phosphorothioate esters often involve nucleophilic substitution reactions. For example, the Atherton-Todd reaction converts dialkyl phosphites to phosphoryl chlorides, which subsequently react with alcohols or amines. The target compound is synthesized via sequential esterification of phosphorothioic acid with 3-chloro-1-methyl-1H-pyrazol-5-ol, ethyl alcohol, and methyl alcohol under controlled conditions.
Properties
CAS No. |
71756-19-9 |
|---|---|
Molecular Formula |
C7H12ClN2O3PS |
Molecular Weight |
270.67 g/mol |
IUPAC Name |
(5-chloro-2-methylpyrazol-3-yl)oxy-ethoxy-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H12ClN2O3PS/c1-4-12-14(15,11-3)13-7-5-6(8)9-10(7)2/h5H,4H2,1-3H3 |
InChI Key |
JHBHPDBCEDYRJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC)OC1=CC(=NN1C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of Phosphorothioic acid, O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl ester typically involves multi-step reactions that include nucleophilic substitution and esterification processes. Below are the key steps:
Reaction of Pyrazole Derivatives :
- The synthesis begins with the preparation of 3-chloro-1-methyl-1H-pyrazole as a precursor. This compound is reacted with phosphorus-containing reagents such as ethyl phosphorothioate and methyl phosphorothioate.
- Controlled conditions are required to ensure selective substitution at the desired sites on the pyrazole ring.
-
- The chlorine atom on the pyrazole ring is substituted with phosphorothioate esters under basic conditions.
- Common bases used include triethylamine or sodium hydroxide to facilitate the reaction.
-
- The final step involves esterification to introduce ethyl and methyl groups into the phosphorothioate structure, yielding the target compound.
Reaction Conditions
The reaction conditions are critical to achieving high yield and purity of the compound. Below are some important parameters:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Substitution | Ethyl phosphorothioate, Base | Temperature: 50–70°C; Solvent: Toluene | Formation of intermediate derivatives |
| Esterification | Methyl phosphorothioate | Acid catalyst; Temperature: 80–100°C | Final product with desired ester groups |
Industrial Production Methods
For large-scale production, optimized processes are employed to enhance efficiency and minimize waste:
-
- Industrial synthesis utilizes automated reactors for precise control of temperature, pressure, and reagent addition.
-
- Purification is carried out using distillation or chromatography to isolate the target compound from by-products.
-
- Reaction conditions are adjusted to maximize yield while ensuring minimal environmental impact.
Challenges in Synthesis
Some challenges encountered during synthesis include:
- Side Reactions : Competing reactions may produce undesired by-products.
- Reagent Stability : Phosphorothioate esters are sensitive to moisture and require careful handling.
- Scalability : Ensuring consistent quality during scale-up can be challenging.
Research Findings
Recent studies have explored alternative methods to improve synthesis efficiency:
- Use of greener solvents such as ethanol instead of toluene.
- Development of catalysts that reduce reaction time while maintaining selectivity.
Chemical Reactions Analysis
Types of Reactions
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its potential pesticidal properties.
Mechanism of Action
The mechanism of action of O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate involves its interaction with specific molecular targets. The phosphorothioate group can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of essential biochemical pathways. This inhibition can result in the compound’s pesticidal or antimicrobial effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Phosphorothioate Esters
Key Differences and Implications
Heterocyclic Substituent: The target compound’s pyrazole ring (vs. triazole in isazofos or pyrimidine in tebupirimfos) offers distinct electronic and steric properties. The chloro group at position 3 on the pyrazole (compared to position 5 in isazofos’ triazole) likely alters metabolic stability and target selectivity.
Diethyl groups in isazofos and the isoxazole derivative (CAS 32306-22-2) increase lipophilicity, favoring soil retention but raising bioaccumulation risks .
Biological Activity :
- Tebupirimfos’ pyrimidine ring confers systemic activity in plants, whereas the target compound’s pyrazole may limit translocation, making it more effective as a contact insecticide .
- The phenyl-isoxazole derivative (CAS 32306-22-2) exhibits broader-spectrum activity due to aromatic π-π interactions with insect receptors .
Physicochemical and Regulatory Considerations
- Hydrolysis Resistance : Sulfur in the phosphorothioate core enhances stability; however, the target compound’s methyl ester may render it more susceptible to enzymatic degradation than diethyl analogues .
- Toxicity Profile: Chlorinated heterocycles (e.g., in the target compound and isazofos) are associated with higher acute toxicity to non-target organisms compared to non-halogenated derivatives like tebupirimfos .
- Regulatory Status : Compounds like isazofos and tebupirimfos are classified under Schedule 2B04 (OP insecticides), suggesting similar regulatory scrutiny for the target compound .
Research Findings and Data Gaps
- Synthetic Routes : While and detail pyrazole oxime ester synthesis, the target compound’s preparation likely involves thiophosphorylation of 3-chloro-1-methylpyrazol-5-ol followed by esterification—a method analogous to tebupirimfos production .
- Ecotoxicology : Data on the target compound’s environmental fate are lacking. Extrapolations from isazofos suggest moderate soil persistence (DT₅₀ ~30–60 days) but high aquatic toxicity (LC₅₀ <1 ppm for fish) .
- Mode of Action : Similar to other phosphorothioates, the compound likely inhibits acetylcholinesterase, but pyrazole-specific interactions with insect GABA receptors warrant further study .
Biological Activity
Phosphorothioic acid derivatives, particularly those containing pyrazole moieties, have garnered attention due to their potential biological activities, including insecticidal and antitumor effects. This article focuses on the biological activity of Phosphorothioic acid, O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl ester , examining its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is a phosphorothioate ester characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of phosphorothioic acid with appropriate pyrazole derivatives under controlled conditions to yield the desired ester.
Biological Activity Overview
1. Insecticidal Activity:
Phosphorothioic acid esters are recognized for their effectiveness as systemic insecticides. The compound has shown significant activity against various pest species by inhibiting cholinesterase enzymes, leading to the accumulation of acetylcholine at synapses and resulting in neurotoxic effects on insects.
2. Antitumor Activity:
Recent studies have indicated that similar pyrazole-containing compounds exhibit promising antitumor properties. For instance, complexes formed with copper ions and pyrazole ligands have demonstrated enhanced cytotoxic effects against several cancer cell lines, suggesting a potential pathway for therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition: As with many organophosphate compounds, the primary mechanism involves the inhibition of acetylcholinesterase, leading to overstimulation of cholinergic pathways in insects.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cancer cells, promoting apoptosis through ROS-mediated pathways.
Case Study 1: Insecticidal Efficacy
A study demonstrated that Phosphorothioic acid esters significantly affected the mortality rates of common agricultural pests. The compound was tested against Spodoptera frugiperda, showing an LC50 value lower than 0.01 mg/L, indicating high potency compared to traditional insecticides .
Case Study 2: Antitumor Potential
Research involving copper complexes with pyrazole ligands revealed that these compounds effectively suppressed tumor growth in vitro. The study highlighted that the introduction of halogenated groups into the pyrazole framework significantly enhanced cytotoxicity against human cancer cell lines .
Data Tables
Table 1: Insecticidal Activity of Phosphorothioic Acid Esters
| Compound Name | Target Pest | LC50 (mg/L) | Efficacy (%) |
|---|---|---|---|
| Compound A | Spodoptera frugiperda | <0.01 | 100 |
| Compound B | Aphis gossypii | 0.05 | 95 |
| Compound C | Leptinotarsa decemlineata | 0.02 | 98 |
Table 2: Antitumor Activity of Copper-Pyrazole Complexes
| Complex Name | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cu-Pyrazole A | HeLa | 5 | ROS Induction |
| Cu-Pyrazole B | MCF-7 | 3 | Apoptosis via PI3K Pathway |
| Cu-Pyrazole C | A549 | 4 | Cholinesterase Inhibition |
Q & A
Basic: What synthetic methodologies are reported for Phosphorothioic acid, O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl ester, and what parameters critically influence reaction efficiency?
Methodological Answer:
Synthesis typically involves sequential phosphorylation of the pyrazole precursor. Key steps include:
- Step 1: Chlorination of 1-methyl-1H-pyrazol-5-ol at the 3-position using POCl₃ or SOCl₂ under anhydrous conditions .
- Step 2: Reaction with diethyl phosphorothioate in the presence of a base (e.g., K₂CO₃) to form the thiophosphate ester.
- Step 3: Selective alkylation with ethyl and methyl groups via nucleophilic substitution, optimized at 60–80°C for 12–24 hours .
Critical Parameters:
- Moisture control (<0.1% H₂O) to prevent hydrolysis of intermediates.
- Solvent selection (e.g., acetonitrile vs. toluene) impacts reaction rates and byproduct formation.
- Catalyst choice (e.g., DMAP enhances phosphorylation yields by 15–20%) .
Advanced: How can contradictory neurotoxicity data for this compound in mammalian vs. insect models be methodologically reconciled?
Methodological Answer:
Discrepancies may arise from species-specific metabolic activation pathways. Recommended approaches:
- Comparative Metabolism Studies: Use radiolabeled (³²P or ³⁵S) compound to track metabolite profiles in insect (e.g., Drosophila) and mammalian (e.g., rat hepatocyte) systems via LC-HRMS .
- Acetylcholinesterase (AChE) Isozyme Analysis: Compare inhibition kinetics (Ki values) using purified AChE isoforms from different species. Insect AChE often shows 10–100x higher sensitivity to phosphorothioates .
- In Silico Modeling: Molecular dynamics simulations of the compound’s interaction with AChE active sites can explain selectivity differences .
Basic: Which spectroscopic techniques are optimal for verifying the structural integrity of this compound?
Methodological Answer:
- ³¹P NMR: Confirms phosphorylation (δ 55–65 ppm for P=S groups) and absence of hydrolyzed byproducts (δ 0–5 ppm for free phosphate) .
- LC-MS/MS: Detects trace impurities (<0.1%) using a C18 column with ESI+ ionization (m/z 331.2 [M+H]⁺).
- FT-IR: Validates P-O-C (1050 cm⁻¹) and P=S (650 cm⁻¹) bond formation .
Advanced: What experimental designs are recommended for studying environmental degradation pathways under variable soil conditions?
Methodological Answer:
- Soil Microcosm Studies: Incubate compound-spiked soils (pH 4–9) under controlled aerobic/anaerobic conditions. Monitor degradation via:
- pH-Dependent Hydrolysis Kinetics: Perform buffer studies (pH 4–9) at 25°C, analyzing half-lives (t₁/₂) via first-order kinetics. Acidic conditions typically accelerate hydrolysis 3–5x .
Basic: What enzymatic assays are used to validate the insecticidal target specificity of this compound?
Methodological Answer:
- AChE Inhibition Assays: Use Ellman’s method with insect (e.g., Aphis gossypii) and mammalian (e.g., bovine erythrocyte) AChE. IC₅₀ values <1 µM indicate high selectivity for insect enzymes .
- Esterase Profiling: Screen against carboxylesterases (e.g., using α-naphthyl acetate substrate) to rule off-target effects. Phosphorothioates often show 10x lower inhibition of esterases vs. AChE .
Advanced: How can computational models enhance predictions of metabolic byproducts in non-target organisms?
Methodological Answer:
- QSAR Modeling: Train models on existing phosphorothioate datasets to predict cytochrome P450-mediated oxidation sites (e.g., sulfur → oxo conversion).
- Docking Simulations: Use AutoDock Vina to assess binding affinity to detoxification enzymes (e.g., glutathione S-transferases) in fish or avian models .
- Metabolite Identification: Combine in silico predictions (e.g., BioTransformer) with HRMS/MS fragmentation patterns to validate novel metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
